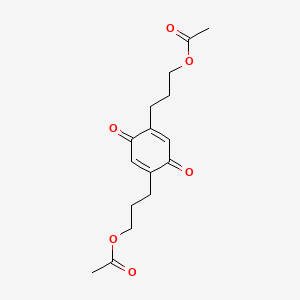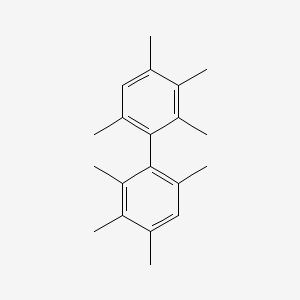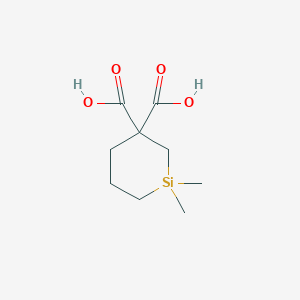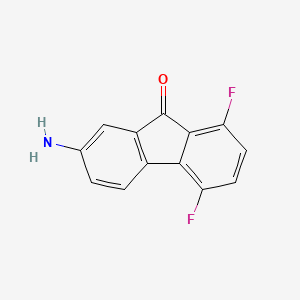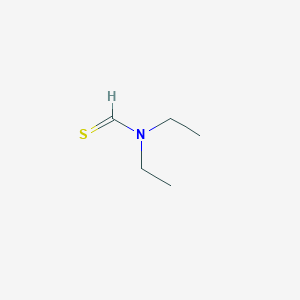
Nonatetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonatetracontane is a higher alkane with the chemical formula C₄₉H₁₀₀ . It is a long-chain hydrocarbon consisting of 49 carbon atoms and 100 hydrogen atoms. This compound is part of the alkane family, which are saturated hydrocarbons with single bonds between carbon atoms. This compound is typically found in natural sources such as crude oil and can be synthesized in the laboratory.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonatetracontane can be synthesized through various methods, including the Kolbe electrolysis and Wurtz reaction . In Kolbe electrolysis, carboxylic acids are electrolyzed to form hydrocarbons. The Wurtz reaction involves the coupling of alkyl halides in the presence of sodium metal to form higher alkanes.
Industrial Production Methods
Industrially, this compound can be obtained through fractional distillation of crude oil. This process separates the components of crude oil based on their boiling points, allowing for the isolation of higher alkanes like this compound. Additionally, hydrogenation of long olefins can yield higher alkanes, including this compound.
Chemical Reactions Analysis
Types of Reactions
Nonatetracontane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert this compound into smaller hydrocarbons.
Substitution: Halogenation reactions can substitute hydrogen atoms in this compound with halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
Nonatetracontane has several scientific research applications, including:
Chemistry: Used as a standard in gas chromatography for boiling point determination.
Biology: Studied for its role in biological membranes and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and as an anti-corrosive agent.
Mechanism of Action
Nonatetracontane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications.
Comparison with Similar Compounds
Nonatetracontane is unique due to its long carbon chain. Similar compounds include other higher alkanes such as:
- Hexadecane (C₁₆H₃₄)
- Octadecane (C₁₈H₃₈)
- Eicosane (C₂₀H₄₂)
- Triacontane (C₃₀H₆₂)
Compared to these compounds, this compound has a higher molecular weight and melting point, making it more suitable for specific industrial applications such as high-temperature lubricants and waxes.
Properties
CAS No. |
7098-27-3 |
|---|---|
Molecular Formula |
C49H100 |
Molecular Weight |
689.3 g/mol |
IUPAC Name |
nonatetracontane |
InChI |
InChI=1S/C49H100/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |
InChI Key |
QPGZDOBTQZCJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



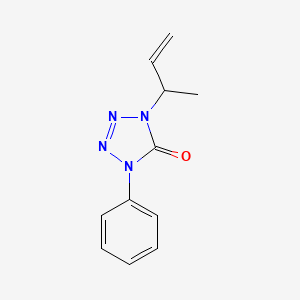

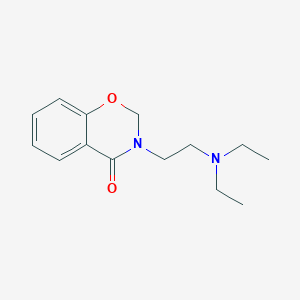

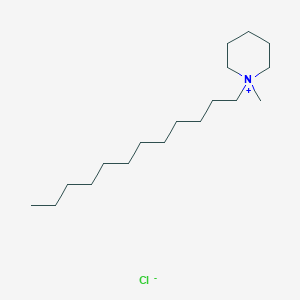
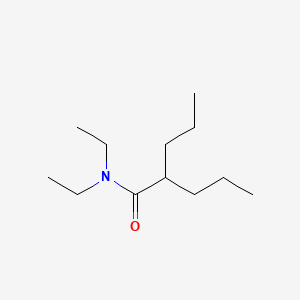
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
